5,5-Diethylcyclopenta-1,3-diene
CAS No.: 61111-73-7
Cat. No.: VC19558604
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61111-73-7 |
|---|---|
| Molecular Formula | C9H14 |
| Molecular Weight | 122.21 g/mol |
| IUPAC Name | 5,5-diethylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | VKWMOOFWZGJOQO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(C=CC=C1)CC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5,5-Diethylcyclopenta-1,3-diene (C₉H₁₄) consists of a five-membered cyclopentadiene ring with two ethyl (-C₂H₅) groups at the 5-position. The conjugated diene system (1,3-diene) confers inherent reactivity, while the ethyl substituents introduce steric and electronic modifications compared to unsubstituted cyclopentadiene.
Table 1: Comparative Molecular Properties of Alkyl-Substituted Cyclopentadienes
*Estimated based on alkyl substitution trends .
The increased molecular weight and steric bulk of ethyl groups relative to methyl likely elevate the boiling point and reduce density slightly compared to the dimethyl analog . The exact melting point remains undetermined, though alkyl-substituted dienes typically exhibit lower melting points due to disrupted crystal packing.
Spectroscopic Features
While no experimental spectra for 5,5-diethylcyclopenta-1,3-diene are available, its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred:
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IR: Strong absorbance near 1600 cm⁻¹ (C=C stretching) and 2900–3000 cm⁻¹ (C-H stretching in ethyl groups).
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¹H NMR: Distinct signals for vinylic protons (δ 5.5–6.5 ppm), ethyl methylene (δ 1.2–1.6 ppm), and methyl terminals (δ 0.8–1.0 ppm).
The mass spectrum would likely display a molecular ion peak at m/z 122, with fragmentation patterns involving loss of ethyl groups (e.g., m/z 93 [M – C₂H₅]⁺) .
Synthesis and Stereoselective Preparation
Alkylation of Cyclopentadiene
A direct route involves the alkylation of cyclopentadiene with ethylating agents. For example, treatment with ethyl bromide (C₂H₅Br) in the presence of a strong base (e.g., potassium tert-butoxide) could yield 5,5-diethylcyclopenta-1,3-diene via deprotonation and subsequent alkylation:
This method mirrors the synthesis of 5,5-dimethylcyclopenta-1,3-diene but requires optimized conditions to accommodate the bulkier ethyl groups .
Transition-Metal-Catalyzed Cross-Coupling
Modern methodologies for 1,3-diene synthesis, such as palladium-catalyzed cross-coupling, could be adapted. For instance, a Suzuki-Miyaura coupling between a pre-functionalized cyclopentadienyl boronate and an ethyl halide might afford the target compound :
The stereochemical outcome depends on the pre-defined geometry of the coupling partners, emphasizing the need for precise control in diene synthesis .
Olefin Metathesis
Ring-closing olefin metathesis (RCM) using Grubbs catalysts offers another pathway. Starting from a diethyl-substituted diyne, RCM could generate the cyclopentadiene ring while retaining the ethyl substituents :
This method benefits from high atom economy and compatibility with functional groups.
Chemical Reactivity and Functionalization
Diels-Alder Reactions
The conjugated diene system in 5,5-diethylcyclopenta-1,3-diene participates in Diels-Alder cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives. The ethyl groups may influence reaction rates and regioselectivity due to steric effects.
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the diene to 5,5-diethylcyclopentane. The reaction proceeds under mild conditions, yielding a saturated hydrocarbon with potential applications in fuel additives or polymer precursors.
Halogenation
Electrophilic addition of halogens (e.g., Br₂) occurs at the double bonds, producing dibromo derivatives. The ethyl substituents may direct halogenation to the less hindered positions, though detailed studies are needed.
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